molecular formula C4H10O3<br>C4H10O3<br>(CH2CH2OH)2O B7767727 Diethylene glycol CAS No. 9002-90-8

Diethylene glycol

Cat. No.: B7767727
CAS No.: 9002-90-8
M. Wt: 106.12 g/mol
InChI Key: MTHSVFCYNBDYFN-UHFFFAOYSA-N
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Description

Diethylene glycol (DEG) is a colorless, odorless, hygroscopic liquid with a sweet taste, chemically described as a dimer of ethylene glycol (IUPAC name: 2,2'-Oxydiethanol) . It is a versatile hydroalcoholic solvent with significant applications across pharmaceutical, cosmetic, and industrial research sectors. In pharmaceutical research, DEG and its purified forms, such as this compound Monoethyl Ether (DEGME), are invaluable as penetration enhancers, surfactants, and solubilizers for active pharmaceutical ingredients (APIs) in topical formulations like creams and gels . Its mechanism of action in these applications often involves modifying the solubility and permeability of other compounds. DEG is also a key chemical intermediate and solvent in industrial research. It is employed in the synthesis of unsaturated polyester resins and polyurethanes for plastics and coatings , as a plasticizer, a humectant in tobacco and glue processing, and a dehydrating agent for removing water vapor from natural gas streams . The table below summarizes its primary research applications: Primary Research Applications of this compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyethoxy)ethanol
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InChI

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2
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InChI Key

MTHSVFCYNBDYFN-UHFFFAOYSA-N
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Canonical SMILES

C(COCCO)O
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Molecular Formula

C4H10O3, Array
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Related CAS

31290-76-3
Record name Ethanol, 2,2′-oxybis-, homopolymer
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DSSTOX Substance ID

DTXSID8020462
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Molecular Weight

106.12 g/mol
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Physical Description

Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA; Other Solid; Pellets or Large Crystals, Very hygroscopic, colorless liquid; [Hawley], ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID.
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Boiling Point

473 °F at 760 mmHg (NTP, 1992), 245.8 °C, 245 °C
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Flash Point

290 °F (NTP, 1992), 124 °C, 280 to 290 °F (open cup) /from table/, 124 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Immiscible with toluene, petroleum, linseed or castor oil, Soluble in chloroform, Soluble in ethanol, ethyl ether, Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride, Solubility in water: miscible
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Density

1.118 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1197 g/cu cm at 15 °C, Relative density (water = 1): 1.12
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992), 0.0057 [mmHg], VP: 1 mm Hg at 91.8 °C, 5.7X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.7
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Impurities

Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL
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Color/Form

Colorless syrupy liquid

CAS No.

111-46-6, 25322-68-3
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Melting Point

14 °F (NTP, 1992), -10.4 °C, -6.5 °C
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Preparation Methods

Reaction Optimization and Yield Control

Industrial reactors operate at 180–220°C and 1.5–2.5 MPa with alkaline catalysts (e.g., NaOH, KOH) at concentrations of 0.1–0.5 wt% . Key parameters influencing DEG yield include:

ParameterOptimal RangeEffect on DEG Yield
Water:EO molar ratio5:1 to 8:1Lower ratios favor DEG formation
Temperature190–200°CAccelerates oligomerization
Catalyst concentration0.3–0.4 wt% NaOHEnhances reaction rate without excessive byproducts

A patented three-component system (water, MEG, EO) boosts DEG selectivity to 38–42% by suppressing TEG formation. Reactors using this approach operate at 150–180°C with 0.05–0.2 wt% NaOH , achieving total glycol yields of 98.5% .

Byproduct Management and Separation

Distillation sequences separate DEG from MEG and TEG:

  • Atmospheric column : Removes water and MEG (bp 197°C)

  • Vacuum column : Isolates DEG (bp 245°C at 101 kPa → 133°C at 6 kPa)

  • Extractive distillation : Separates DEG-TEG azeotropes using solvents like dipropylene glycol

Transesterification of Ethylene Carbonate

An alternative route involves reacting ethylene carbonate (EC) with methanol, producing DEG and dimethyl carbonate (DMC):

EC+2CH3OHNaOHDMC+DEG+H2O\text{EC} + 2\text{CH}3\text{OH} \xrightarrow{\text{NaOH}} \text{DMC} + \text{DEG} + \text{H}2\text{O}

Process Characteristics

  • Catalyst : 1.5–2.5 wt% NaOH relative to EC

  • Conditions : 50–60°C, 45 kPa reduced pressure

  • Yield : 91.3% DEG at 91.3% EC conversion

This method benefits from milder conditions compared to EO hydration but requires efficient DMC separation. Recent advances employ continuous reactive distillation with:

  • Theoretical plates : ≥15

  • Reflux ratio : 2.5–3.5

  • Purity : 99.2% DEG (after purification)

Novel Synthesis Approaches

Catalytic Dehydrogenation in Near-Critical Water

Zinc chloride (0.5 wt%) in near-critical water (340°C, 22 MPa) converts DEG to para-dioxanone with 50.89% yield , though this pathway remains exploratory.

Tubular Reactor Systems

Xiamen University’s full liquid-phase reactor design for vinyl ether synthesis demonstrates principles applicable to DEG production:

  • Residence time : 175 s

  • Pressure : 6 MPa

  • Conversion : 76.03% with 74.13% total yield

Comparative Analysis of Production Methods

MetricEO HydrationEC Transesterification
Capital costHighModerate
Operating temperature180–220°C50–60°C
ByproductsTEG (15–25%)DMC (requires separation)
Scalability>500 kt/yr<100 kt/yr
Carbon footprint2.8 kg CO₂/kg DEG1.9 kg CO₂/kg DEG

Chemical Reactions Analysis

Types of Reactions: Diethylene glycol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound dicarboxylate.

    Reduction: It can be reduced to form ethylene glycol.

    Substitution: It can react with alkyl halides to form ethers.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Overview

Diethylene glycol is a clear, colorless, viscous liquid with hygroscopic properties. Its chemical formula is C4H10O3C_4H_{10}O_3, and it is classified as a diol. DEG's properties make it an excellent solvent, humectant, and plasticizer, which underpins its diverse applications.

Industrial Applications

  • Polyester Resins : DEG is a key ingredient in the production of unsaturated polyester resins used in various applications such as automotive parts, construction materials, and consumer goods. Approximately 51% of DEG consumption in the U.S. and Western Europe is attributed to this sector .
  • Plasticizers : It is utilized to produce plasticizers for polyvinyl chloride (PVC) and other polymers, enhancing their flexibility and durability .
  • Antifreeze and Coolants : DEG is commonly found in antifreeze formulations due to its ability to lower the freezing point of water and raise the boiling point, making it effective in cooling systems .
  • Industrial Solvent : As a solvent, DEG dissolves various organic compounds, making it valuable in the production of dyes, inks, and coatings .
  • Desiccant : In the oil and gas industry, DEG serves as a dehydrating agent to remove water from natural gas pipelines, thus preventing blockages caused by methane hydrates .

Pharmaceutical Applications

This compound has been extensively studied for its role in pharmaceuticals:

  • Drug Delivery Systems : DEG acts as a penetration enhancer in transdermal drug delivery systems. It improves the solubility and bioavailability of drugs when formulated into gels or creams .
  • Excipient in Formulations : It is used as an excipient in various drug formulations due to its ability to solubilize active pharmaceutical ingredients (APIs) and enhance skin penetration .
  • Toxicology Studies : Research has highlighted the toxicological aspects of DEG when misused or contaminated in pharmaceutical products. Notable cases of poisoning have occurred due to substandard medications containing DEG .

Case Study 1: Toxicity Incidents

A review of literature on this compound poisoning indicated that most incidents occurred due to contamination in pharmaceutical products, particularly in developing countries where regulatory oversight is limited. These epidemics have resulted in significant morbidity and mortality rates among affected populations .

Case Study 2: Drug Formulation

In a study examining the use of this compound monoethyl ether (DEGME), researchers found that this compound improved drug stability and efficacy when used as a solubilizer for tamoxifen-loaded lipid nanoparticles. The results indicated enhanced drug delivery without toxicity to vital organs .

Data Tables

Application AreaSpecific UsesKey Benefits
Industrial Polyester resinsFlexibility, durability
PlasticizersEnhanced material properties
AntifreezeLower freezing point
Industrial solventsEffective dissolution
DesiccantsPrevents hydrate formation
Pharmaceuticals Drug delivery systemsImproved bioavailability
Excipient in formulationsSolubilizes APIs
Toxicology studiesHighlights risks of contamination

Mechanism of Action

The mechanism of action of Diethylene glycol involves its ability to act as a solvent and a reactant in various chemical processes. It can form hydrogen bonds with other molecules, facilitating reactions and stabilizing intermediates. In biological systems, it can interact with cellular components, affecting their structure and function .

Comparison with Similar Compounds

Ethylene Glycol (EG) vs. Diethylene Glycol (DEG)

Property Ethylene Glycol (EG) This compound (DEG)
Formula C₂H₆O₂ C₄H₁₀O₃
Molecular Weight 62.07 g/mol 106.12 g/mol
Boiling Point 197.3°C 198.3°C or 245°C
LogP -1.36 (estimated) -1.0
Primary Uses Antifreeze, PET production Solvents, textiles, plasticizers
Toxicity Metabolizes to oxalic acid, causing nephrotoxicity Metabolizes to HEAA, causing renal and neurological damage
Treatment Fomepizole, hemodialysis Fomepizole, hemodialysis

Key Differences :

  • Structure : EG has two carbons and two hydroxyl groups; DEG has four carbons and two hydroxyl groups linked by an ether bond .
  • Applications : EG dominates antifreeze markets, while DEG excels in solvent-based roles (e.g., dyes, resins) .
  • Toxicity: Both require urgent treatment, but DEG’s delayed symptom onset complicates diagnosis .

Triethylene Glycol (TEG) vs. This compound (DEG)

Property Triethylene Glycol (TEG) This compound (DEG)
Formula C₆H₁₄O₄ C₄H₁₀O₃
Boiling Point 285°C 198.3°C or 245°C
Primary Uses Gas dehydration, air sanitizers Gas dehydration, plasticizers
Hygroscopicity Higher Moderate

Key Differences :

  • Function : TEG’s higher boiling point makes it preferable for high-temperature gas dehydration, whereas DEG is used in lower-temperature applications .

This compound Derivatives

  • This compound Dibenzoate (DEDB) : A plasticizer with high solvation capacity, replacing phthalates in PVC production .
  • Poly(this compound Adipate) : A polyester used in rocket fuel binders and consumer goods, synthesized via polycondensation .
  • This compound Monoethyl Ether (Transcutol HP): Enhances drug solubility in pharmaceuticals, as seen in self-nanoemulsifying drug delivery systems .

Biological Activity

Diethylene glycol (DEG) is a colorless, odorless liquid with a sweet taste, primarily used in industrial applications such as antifreeze, solvents, and plasticizers. However, its biological activity has raised significant concerns due to its toxicity and potential health risks. This article reviews the biological effects of DEG based on diverse research findings, including case studies and experimental data.

Toxicological Profile

1. Absorption and Metabolism

This compound is readily absorbed through oral and inhalation routes, with a plasma half-life of approximately 3.4 hours in humans . Following absorption, DEG distributes to various organs and tissues and is primarily excreted in the urine. Studies indicate that about 45% to 70% of the administered dose is excreted unchanged within 48 hours, with some metabolism to 2-hydroxyethoxyacetic acid occurring at higher doses .

2. Acute Toxicity

Acute exposure to DEG can lead to severe health consequences. A notable case is the “My Pikin” tragedy in Nigeria, where 109 children died due to acute kidney disease caused by the use of DEG as a cheap substitute for propylene glycol in pharmaceutical formulations . This incident highlights the critical risks associated with DEG exposure, particularly in vulnerable populations such as children.

Experimental Findings

1. Genotoxicity and Mutagenicity

In vitro studies have shown that DEG does not exhibit mutagenic properties in standard assays using Salmonella typhimurium strains at doses up to 10,000 µg/plate . Similarly, tests for chromosomal aberrations and sister chromatid exchanges have returned negative results. However, some reports suggest that DEG may cause chromosomal damage in vivo under specific conditions .

2. Reproductive Toxicity

Research indicates that DEG can adversely affect reproductive outcomes. In studies involving pregnant mice, oral administration of DEG resulted in reduced litter sizes and lower birth weights among offspring . At higher doses (10 ml/kg), maternal toxicity was observed, including renal degeneration and increased kidney weights .

Biomarkers of Exposure

A variety of biomarkers have been studied to assess the biological effects of DEG:

Biomarker Effect Observed
Cytochrome P450-dependent activityNo significant changes noted with DEG alone
Glutathione S-transferasesAltered levels indicating oxidative stress
AcetylcholinesteraseNo marked effects from DEG exposure
Malondialdehyde (MDA)Increased levels indicating lipid peroxidation
DNA integritySingle strand breaks observed under certain conditions

Case Studies

1. The "My Pikin" Tragedy

This incident involved the substitution of DEG for propylene glycol in a pediatric medication, resulting in acute kidney injuries and fatalities among children. The investigation revealed that the toxic effects were due to the nephrotoxic properties of DEG rather than its intended use as an excipient .

2. Industrial Exposure Risks

Occupational exposure limits for DEG are set at 10 mg/m³ (8-hour time-weighted average) due to its potential irritative effects on the skin and respiratory system . Long-term exposure has been linked to renal toxicity, emphasizing the need for stringent safety measures in industrial settings.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.